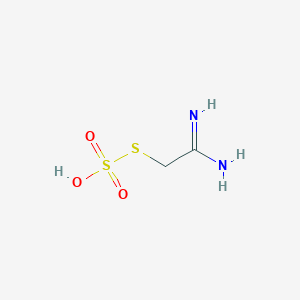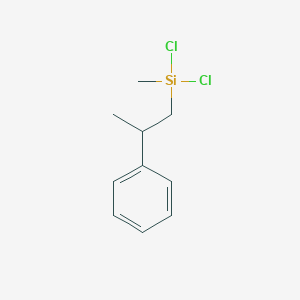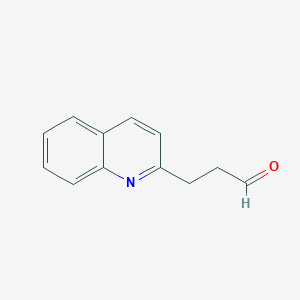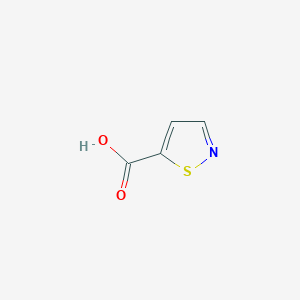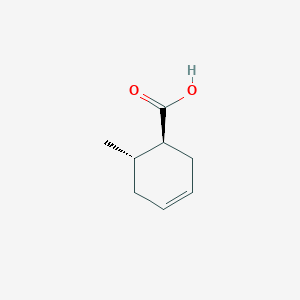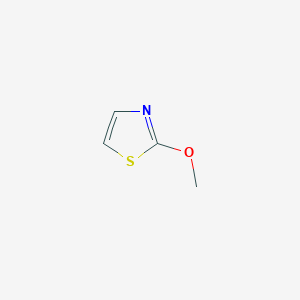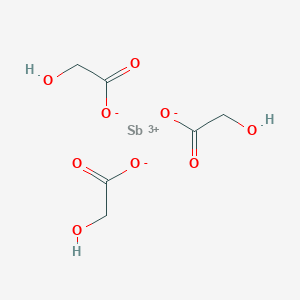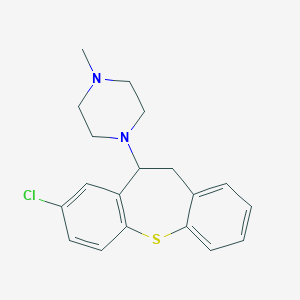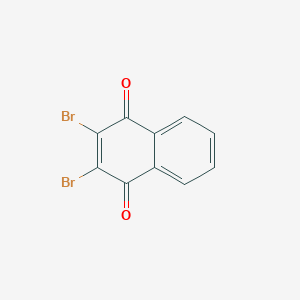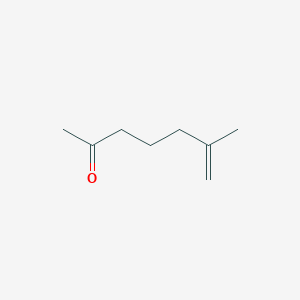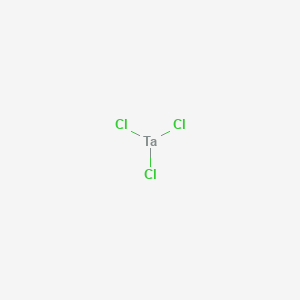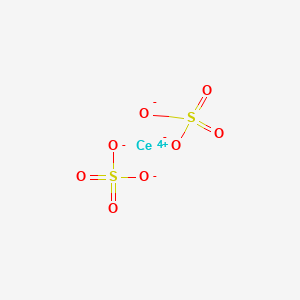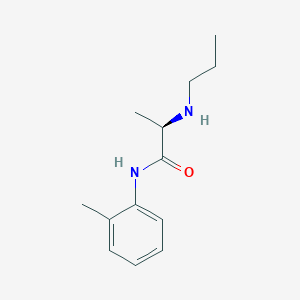![molecular formula C10H9ClN2 B088291 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole CAS No. 10252-96-7](/img/structure/B88291.png)
7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole
Vue d'ensemble
Description
7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole, also known as CPB, is a heterocyclic compound that has been widely studied for its potential therapeutic applications. CPB belongs to the class of benzimidazole derivatives, which have been shown to possess a range of biological activities, including anticancer, antiviral, and antifungal properties.
Mécanisme D'action
The mechanism of action of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is not fully understood. However, it has been proposed that 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole exerts its anticancer activity by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has also been shown to induce cell cycle arrest and apoptosis in cancer cells. The antiviral activity of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been attributed to its ability to inhibit viral DNA replication. The antifungal activity of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been attributed to its ability to disrupt fungal cell membranes.
Effets Biochimiques Et Physiologiques
7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole inhibits the growth and proliferation of cancer cells, induces cell cycle arrest, and promotes apoptosis. 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has also been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been reported to possess anti-inflammatory activity and to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is its broad spectrum of biological activity, which makes it a promising candidate for the development of novel therapeutics. 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has also been shown to possess a relatively low toxicity profile, which is an important consideration for the development of new drugs. However, one of the limitations of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole. One area of research is the development of novel formulations of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole that can improve its solubility and bioavailability. Another area of research is the identification of the molecular targets of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole, which could help to elucidate its mechanism of action. In addition, further studies are needed to evaluate the efficacy of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole in vivo and to assess its potential as a therapeutic agent for various diseases.
Conclusion
In summary, 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is a heterocyclic compound that has been studied extensively for its potential therapeutic applications. 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole possesses a range of biological activities, including anticancer, antiviral, and antifungal properties. The mechanism of action of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is not fully understood, but it has been proposed to involve the inhibition of DNA topoisomerase II and the induction of cell cycle arrest and apoptosis. 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has several advantages, including its broad spectrum of biological activity and relatively low toxicity profile. However, its poor solubility in water is a limitation that needs to be addressed in future studies.
Applications De Recherche Scientifique
7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to possess anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has also been shown to possess antiviral activity against herpes simplex virus type 1 and type 2. In addition, 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been reported to possess antifungal activity against Candida albicans and Aspergillus fumigatus.
Propriétés
Numéro CAS |
10252-96-7 |
|---|---|
Nom du produit |
7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole |
Formule moléculaire |
C10H9ClN2 |
Poids moléculaire |
192.64 g/mol |
Nom IUPAC |
7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole |
InChI |
InChI=1S/C10H9ClN2/c11-7-3-4-8-9(6-7)13-5-1-2-10(13)12-8/h3-4,6H,1-2,5H2 |
Clé InChI |
GHEXJEYYGXUFQC-UHFFFAOYSA-N |
SMILES |
C1CC2=NC3=C(N2C1)C=C(C=C3)Cl |
SMILES canonique |
C1CC2=NC3=C(N2C1)C=C(C=C3)Cl |
Synonymes |
1H-Pyrrolo[1,2-a]benzimidazole,7-chloro-2,3-dihydro-(7CI,8CI,9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

